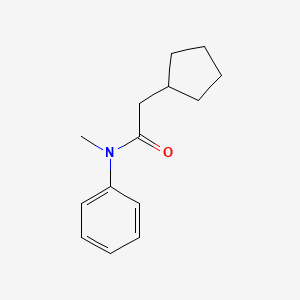![molecular formula C20H28N2O2 B5914721 2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide is a synthetic compound that belongs to the class of drugs known as analgesics. It is commonly referred to as CPCA and is used in scientific research to study the mechanisms of pain relief.
Mécanisme D'action
CPCA works by binding to opioid receptors in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain. This action produces a feeling of euphoria and can lead to addiction.
Biochemical and Physiological Effects:
CPCA has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also produces a sense of euphoria and can lead to addiction. CPCA can cause side effects such as nausea, vomiting, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
CPCA is a potent analgesic that is widely used in scientific research. Its advantages include its ability to reduce pain signals and its effectiveness in studying the mechanisms of pain relief. However, CPCA has limitations, including its potential for addiction and the risk of side effects such as respiratory depression.
Orientations Futures
There are several future directions for research on CPCA, including the development of new pain medications that are less addictive and have fewer side effects. Researchers are also studying the effects of CPCA on different types of pain, such as neuropathic pain and cancer pain. Additionally, there is ongoing research on the molecular mechanisms of CPCA and its potential for use in personalized medicine.
Conclusion:
In conclusion, CPCA is a synthetic compound that is widely used in scientific research to study the mechanisms of pain relief. Its mechanism of action involves binding to opioid receptors in the brain and spinal cord, which reduces pain signals. CPCA has several biochemical and physiological effects, including analgesia, sedation, and respiratory depression. While CPCA has limitations, including its potential for addiction and side effects, it has several advantages, including its ability to reduce pain signals and its effectiveness in studying the mechanisms of pain relief. There are several future directions for research on CPCA, including the development of new pain medications and ongoing research on the molecular mechanisms of CPCA.
Méthodes De Synthèse
The synthesis of CPCA involves several steps, including the reaction of 4-methyl-1-piperidinylcarbonyl chloride with 2-aminobenzophenone to form the intermediate compound, which is then reacted with cyclopentylmagnesium bromide to produce the final product. The reaction is carried out under anhydrous conditions and requires careful temperature control to ensure the desired product is obtained.
Applications De Recherche Scientifique
CPCA is primarily used in scientific research to study the mechanisms of pain relief. It is a potent analgesic that acts on the central nervous system to reduce pain signals. CPCA is also used to study the effects of opioids on the body and to develop new pain medications.
Propriétés
IUPAC Name |
2-cyclopentyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-10-12-22(13-11-15)20(24)17-8-4-5-9-18(17)21-19(23)14-16-6-2-3-7-16/h4-5,8-9,15-16H,2-3,6-7,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYSDFXGOXEFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-{2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914669.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B5914689.png)
![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)

![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

